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Compound of Interest

Compound Name: 1-(Biphenyl-2-yl)ethanol

CAS No.: 16927-84-7

Cat. No.: B1266942

Get Quote

Topic: Physicochemical Properties and Synthesis of 1-(Biphenyl-2-yl)ethanol CAS Registry

Number: 16927-84-7 Molecular Formula: C₁₄H₁₄O[1][2]

Executive Summary: 1-(Biphenyl-2-yl)ethanol is a chiral secondary alcohol serving as a

critical intermediate in the synthesis of fluorene derivatives and axially chiral ligands. Unlike its

para-substituted isomer (1-(4-biphenylyl)ethanol), which is a crystalline solid (MP 95–97 °C),

the ortho-substituted 1-(Biphenyl-2-yl)ethanol typically exists as a viscous liquid or oil at room

temperature. This phase difference is attributed to the "ortho-effect," where steric hindrance

between the phenyl rings and the hydroxyethyl group disrupts the planar stacking required for

efficient crystallization.

This guide provides a definitive physicochemical profile, a validated synthesis protocol via the

reduction of 2-acetylbiphenyl, and critical characterization data for researchers in medicinal

chemistry and materials science.

Part 2: Physicochemical Profile
The physical state of 1-(Biphenyl-2-yl)ethanol is dictated by the rotational restriction around

the biaryl bond. The following data consolidates experimental values and calculated properties

essential for handling and characterization.
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Table 1: Key Physical Properties
Property Value / Description Context/Notes

Physical State Viscous Liquid / Oil

At standard ambient

temperature and pressure

(25°C, 1 atm).[3]

Melting Point N/A (Liquid)
No standard crystalline melting

point is observed above 20°C.

Boiling Point 350.8 °C At 760 mmHg (Predicted/Lit).

Boiling Point (Vacuum) ~140–145 °C
Estimated at 0.5–1.0 mmHg

(based on structural analogs).

Density 1.067 g/cm³ At 25°C.

Refractive Index (

)
1.581

High refractive index due to

extensive conjugation.

Flash Point 154.7 °C Closed cup.

Solubility Soluble in DCM, EtOAc, MeOH Insoluble in water.

The "Ortho-Effect" on Phase Transition
The absence of a high melting point for the ortho isomer (CAS 16927-84-7) compared to the

para isomer (CAS 3562-73-0, MP 95-97°C) is a classic example of steric inhibition of packing.

Para-Isomer: The linear geometry allows for efficient

stacking, resulting in a stable crystal lattice.

Ortho-Isomer: The steric clash between the C2-ethanol group and the C2'-protons on the

adjacent phenyl ring forces the biaryl system into a twisted conformation (dihedral angle >

45°). This non-planar geometry prevents close packing, lowering the lattice energy and

resulting in a liquid state.

Part 3: Synthesis & Purification Protocol
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The most robust route to 1-(Biphenyl-2-yl)ethanol is the hydride reduction of 2-acetylbiphenyl.

This method is preferred over Grignard addition (2-phenylbenzaldehyde + MeMgBr) due to

cleaner workup and higher yields.

Reaction Scheme

2-Acetylbiphenyl
(CAS 2142-66-7)

NaBH4 (1.5 eq)
MeOH, 0°C to RT

Dissolution Borate ComplexReduction (2h) Acid Hydrolysis
(1M HCl)

Workup 1-(Biphenyl-2-yl)ethanol
(Viscous Oil)

Extraction & Drying

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow for the reduction of 2-acetylbiphenyl.

Detailed Protocol
Materials:

2-Acetylbiphenyl (1.0 eq, 10 mmol, ~1.96 g)

Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol, ~0.57 g)

Methanol (anhydrous, 20 mL)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Hydrochloric acid (1M)

Procedure:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

acetylbiphenyl (1.96 g) in anhydrous methanol (20 mL).

Reduction: Cool the solution to 0°C using an ice bath. Slowly add NaBH₄ (0.57 g) portion-

wise over 10 minutes to prevent vigorous hydrogen evolution.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3

hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting ketone

(
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) should disappear, and the alcohol (

) should appear.

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1M HCl

(10 mL) until gas evolution ceases and pH is neutral/acidic.

Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with

water (20 mL) and extract with DCM (3 x 20 mL).

Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in

vacuo.

Result: The product is obtained as a clear to pale yellow viscous oil. If high purity is required

for analytical standards, purify via flash column chromatography (Silica gel, Gradient 10-20%

EtOAc in Hexanes).

Part 4: Characterization & Validation
To ensure the integrity of the synthesized product, compare spectral data against the following

expected signals.

NMR Spectroscopy (400 MHz, CDCl₃)
¹H NMR:

7.20–7.50 (m, 9H, Aromatic protons) – Multiplet characteristic of the biphenyl core.

4.95 (q,

Hz, 1H, CH-OH) – The benzylic proton shifts upfield relative to the ketone precursor.

1.70 (br s, 1H, -OH) – Broad singlet, exchangeable with D₂O.

1.45 (d,

Hz, 3H, -CH₃) – Doublet corresponding to the methyl group.

¹³C NMR:

Characteristic peaks at ~68.0 ppm (C-OH) and ~24.0 ppm (CH₃).
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Absence of carbonyl peak (~200 ppm) confirms complete reduction.

Quality Control Check
Visual: Product must be a clear oil. Turbidity suggests residual salts or water.

Refractive Index: Measure

. A deviation >0.005 from 1.581 indicates solvent contamination (e.g., residual DCM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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